19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CEP-11981 is a potent and highly permeable multiplex inhibitor of human TIE-2, VEGF-R2, and VEGF-R1 receptor tyrosine kinases. It has shown significant antitumor and antiangiogenic efficacy in preclinical tumor models . This compound is particularly notable for its ability to inhibit multiple angiogenic and tumor-specific targets, making it a promising candidate in oncological drug discovery efforts .
Métodos De Preparación
CEP-11981 is synthesized through a series of chemical reactions involving the elaboration of the C3/N13 structure-activity relationship around a fused pyrrolodihydroindazolocarbazole scaffold . The synthetic route includes the preparation of various C3-ether, acyl, oxime, urea, and aminopyrimidine analogs to exploit binding interactions . The compound is then evaluated in enzymatic and cellular biochemical assays to select the most effective analogs . Industrial production methods involve scaling up these synthetic routes while ensuring the purity and stability of the final product .
Análisis De Reacciones Químicas
CEP-11981 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various analogs of the original compound .
Aplicaciones Científicas De Investigación
CEP-11981 has a wide range of scientific research applications, including:
Mecanismo De Acción
CEP-11981 exerts its effects by inhibiting the activity of TIE-2, VEGF-R2, and VEGF-R1 receptor tyrosine kinases . These kinases play a crucial role in angiogenesis, the process by which new blood vessels form from existing ones . By inhibiting these kinases, CEP-11981 disrupts the signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting tumor growth and angiogenesis . The molecular targets and pathways involved include the VEGF-A, VEGF-C, VEGF-D, Angiopoietin-1, and FGF2-induced pathways .
Comparación Con Compuestos Similares
CEP-11981 is unique in its ability to inhibit multiple receptor tyrosine kinases with high potency and selectivity . Similar compounds include:
Sunitinib: A receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, and KIT.
Sorafenib: A kinase inhibitor that targets RAF kinase, VEGFR, and PDGFR.
Pazopanib: A kinase inhibitor that targets VEGFR, PDGFR, and KIT.
Compared to these compounds, CEP-11981 has a broader kinase inhibitory profile and exhibits significant antitumor and antiangiogenic efficacy in preclinical models .
Propiedades
Número CAS |
856691-93-5 |
---|---|
Fórmula molecular |
C28H27N7O |
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one |
InChI |
InChI=1S/C28H27N7O/c1-15(2)13-35-22-8-5-16(32-28-29-9-4-10-30-28)11-18(22)24-19-12-31-27(36)25(19)23-17(26(24)35)6-7-21-20(23)14-34(3)33-21/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,31,36)(H,29,30,32) |
Clave InChI |
AEULIVPVIDOLIN-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O |
SMILES canónico |
CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O |
Apariencia |
Solid powder |
Otros números CAS |
856691-93-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo(5,4-a)pyrrolo(3,4-c)carbazol-4-one CEP-11981 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.